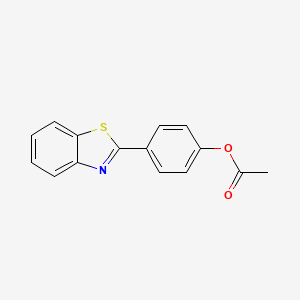

4-(1,3-benzothiazol-2-yl)phenyl acetate

Descripción

Propiedades

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2S/c1-10(17)18-12-8-6-11(7-9-12)15-16-13-4-2-3-5-14(13)19-15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSTCJMZYESEFPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The compound can be represented as follows:

- Chemical Formula : C_{15}H_{13}N_{1}O_{2}S

- Molecular Weight : 273.34 g/mol

Synthesis Overview :

The synthesis of 4-(1,3-benzothiazol-2-yl)phenyl acetate typically involves the following steps:

- Formation of Benzothiazole : The benzothiazole ring is synthesized through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones under acidic conditions.

- Acetylation : The phenolic hydroxyl group is acetylated using acetic anhydride or acetyl chloride to yield the final product.

Medicinal Chemistry

4-(1,3-benzothiazol-2-yl)phenyl acetate has been investigated for its potential as a lead compound in drug development due to its diverse biological activities:

- Anticancer Activity : Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 4-(1,3-benzothiazol-2-yl)phenyl acetate can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer), with IC50 values in the low micromolar range .

- Antimicrobial Properties : This compound also demonstrates antimicrobial activity against both gram-positive and gram-negative bacteria. Preliminary studies suggest efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

The biological activity of 4-(1,3-benzothiazol-2-yl)phenyl acetate can be summarized as follows:

| Biological Activity | Description | IC50/MIC Values |

|---|---|---|

| Anticancer | Inhibits proliferation in breast and colon cancer cell lines | IC50 ~ 5 µM |

| Antimicrobial | Effective against gram-positive and gram-negative bacteria | MIC ~ 10 µg/mL |

Case Studies

Anticancer Activity :

In vitro studies demonstrated that 4-(1,3-benzothiazol-2-yl)phenyl acetate significantly reduced the viability of cancer cell lines such as MCF-7 and HT-29. The compound exhibited an IC50 value indicating potent anticancer activity.

Antimicrobial Efficacy :

A comparative study revealed that this compound displayed superior antibacterial activity against Staphylococcus aureus and Escherichia coli compared to other benzothiazole derivatives, with MIC values suggesting effectiveness at lower concentrations than standard treatments .

Future Perspectives

The ongoing research into 4-(1,3-benzothiazol-2-yl)phenyl acetate suggests potential applications in developing novel therapeutic agents targeting various diseases. Its unique chemical structure may allow for further modifications to enhance efficacy and reduce toxicity.

Comparación Con Compuestos Similares

Key Observations:

- Substituent Effects: The presence of electron-withdrawing groups (e.g., nitro, fluoro) enhances antibacterial and antitubercular activities. For example, 6-nitro-substituted triazoles exhibit pronounced activity against M. tuberculosis , while fluorinated derivatives (e.g., 3c) show improved antitubercular efficacy .

- Functional Group Impact : The acetate group in the target compound likely improves solubility compared to carboxylic acid derivatives (e.g., 3a) but may reduce direct bioactivity due to ester hydrolysis susceptibility.

Structural Analysis Tools

- Mercury CSD 2.0 : Used for visualizing crystal structures and comparing packing patterns of benzothiazole derivatives, aiding in structure-activity relationship (SAR) studies .

- SHELX Programs : Employed for refining crystal structures of related compounds, ensuring accurate determination of bond lengths and angles critical for SAR .

Q & A

Q. What are the established synthetic routes for 4-(1,3-benzothiazol-2-yl)phenyl acetate, and what factors influence reaction yields?

Methodological Answer: Synthesis typically involves coupling benzothiazole derivatives with substituted phenyl acetates. Key routes include:

- Condensation reactions : Reacting 2-aminothiophenol with ethyl cyanoacetate under acidic conditions to form the benzothiazole core, followed by acetylation of the phenyl group .

- Suzuki-Miyaura coupling : Using palladium catalysts to link the benzothiazole and phenyl acetate moieties, as demonstrated for structurally analogous compounds .

Critical Factors : - Catalyst selection (e.g., Pd(PPh₃)₄ for coupling efficiency).

- Solvent polarity (e.g., DMF or THF for optimal intermediate stability).

- Temperature control (reflux conditions often required for cyclization steps).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzothiazole proton shifts at δ 7.5–8.5 ppm, acetate methyl at δ 2.1 ppm) .

- X-Ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., π-stacking of benzothiazole with phenyl groups). Monoclinic crystal systems (space group P21/n) are common .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 313.38 for C₁₇H₁₅NO₂S) .

Q. How does the benzothiazole moiety influence the compound’s electronic properties and binding interactions with biological targets?

Methodological Answer:

- Electronic Effects : The benzothiazole’s electron-deficient aromatic system enhances π-π stacking with protein residues (e.g., tyrosine or tryptophan in enzyme active sites). DFT calculations show a HOMO-LUMO gap of ~4.2 eV, indicating moderate reactivity .

- Biological Interactions : Fluorescence quenching assays and molecular docking (e.g., AutoDock Vina) reveal preferential binding to ATP-binding pockets in kinases, with binding energies of −8.5 to −9.2 kcal/mol .

Q. What strategies can resolve discrepancies in biological activity data across different assay conditions?

Methodological Answer:

- Standardized Protocols : Use consistent buffer systems (e.g., PBS at pH 7.4 vs. Tris-HCl at pH 8.0) to minimize ionic strength effects .

- Dose-Response Validation : Perform IC₅₀ assays in triplicate across multiple cell lines (e.g., HeLa vs. MCF-7) to assess cell-type specificity .

- Orthogonal Assays : Combine enzymatic inhibition data with cellular viability assays (e.g., MTT) to confirm mechanism-specific activity .

Q. How can computational modeling predict the compound’s reactivity in novel derivatization reactions?

Methodological Answer:

- DFT Simulations : Calculate frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For example, the acetate group’s carbonyl carbon (δ+ charge) is prone to nucleophilic attack .

- Transition State Analysis : Use Gaussian 09 to model reaction pathways (e.g., SN2 displacement at the acetate group) and predict activation energies .

Q. What are the key considerations for designing stability studies under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Degradation Tests : Incubate the compound at 40°C/75% RH and analyze degradation products via HPLC-MS. Acidic conditions (pH < 3) typically hydrolyze the acetate ester .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life (e.g., t₉₀ = 12 months at 25°C based on Eₐ = 45 kJ/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.